molecular formula C30H20Cl2O6S2 B11519293 1,1'-[Benzene-1,4-diylbis(oxy)]bis{4-[(4-chlorophenyl)sulfonyl]benzene}

1,1'-[Benzene-1,4-diylbis(oxy)]bis{4-[(4-chlorophenyl)sulfonyl]benzene}

Cat. No.: B11519293
M. Wt: 611.5 g/mol
InChI Key: OLXIGIOXSYSTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE is a complex organic compound characterized by its multiple chlorobenzenesulfonyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, engineering plastics, and organic synthesis.

Preparation Methods

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods often utilize chlorosulfonic acid or sulfur trioxide as chlorinating agents .

Chemical Reactions Analysis

1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE include:

1-(4-CHLOROBENZENESULFONYL)-4-{4-[4-(4-CHLOROBENZENESULFONYL)PHENOXY]PHENOXY}BENZENE stands out due to its multiple sulfonyl groups, which enhance its reactivity and versatility in different applications.

Properties

Molecular Formula

C30H20Cl2O6S2

Molecular Weight

611.5 g/mol

IUPAC Name

1,4-bis[4-(4-chlorophenyl)sulfonylphenoxy]benzene

InChI

InChI=1S/C30H20Cl2O6S2/c31-21-1-13-27(14-2-21)39(33,34)29-17-9-25(10-18-29)37-23-5-7-24(8-6-23)38-26-11-19-30(20-12-26)40(35,36)28-15-3-22(32)4-16-28/h1-20H

InChI Key

OLXIGIOXSYSTRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.